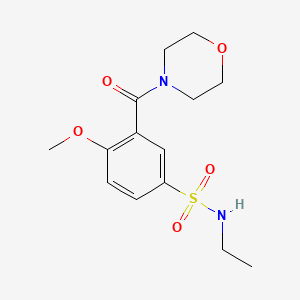
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide and its derivatives have been extensively studied for their potential applications in various fields, including medicinal chemistry. These compounds, derived from isatin and related structures, have shown promising activities in biological and pharmaceutical research.
Synthesis Analysis
The synthesis of derivatives related to this compound often involves the reaction of isatin with phenylacetamides or related compounds. For instance, Modi et al. (2011) described the synthesis of novel derivatives from isatin and 5,7-dibromoisatin, which were then evaluated for cytotoxic activity against cancer cell lines, highlighting the methodological diversity in synthesizing these compounds (Modi et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds often features complex interactions, including hydrogen, stacking, and halogen bonding, contributing to their biological activities. Gouda et al. (2022) detailed the structure and noncovalent interactions stabilizing the crystal packing of a related compound through X-ray diffraction and Hirshfeld surface analysis (Gouda et al., 2022).
Safety and Hazards
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(8-10-4-2-1-3-5-10)17-11-6-7-12-13(9-11)16(21)18-15(12)20/h1-7,9H,8H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNISCSOZSMAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)

![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)


![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)

![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)
![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)
![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)